Hexahydro-1H-azepine-1-carbaldehyde

Description

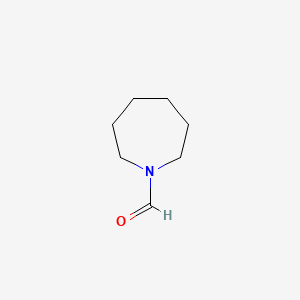

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-8-5-3-1-2-4-6-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPVTTKYSPOWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179802 | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25114-81-2 | |

| Record name | N-Formylhexahydroazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25114-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25114-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Context of Azepane 1 Carbaldehyde Derivatives in Organic Synthesis

The azepane scaffold, the core structure of Hexahydro-1H-azepine-1-carbaldehyde, is a recurring motif in a variety of biologically active compounds and pharmaceuticals. innospk.com The inherent flexibility of the seven-membered ring allows for diverse conformations, which can be crucial for biological activity. innospk.com This has made azepane derivatives a focal point in drug discovery and organic synthesis.

A number of approved drugs incorporate the azepane ring, demonstrating its pharmacological importance. wikipedia.org Examples include Tolazamide, an oral hypoglycemic agent, and Azelastine, a potent histamine (B1213489) antagonist. innospk.com Furthermore, naturally occurring azepane derivatives, such as the fungal metabolite (-)-balanol, have shown significant biological activities, including protein kinase inhibition, and have served as templates for the development of potential antitumor agents. innospk.com The broad spectrum of biological activities associated with azepane-containing molecules, ranging from antimicrobial and antiviral to anticancer properties, underscores the foundational importance of this heterocyclic system in medicinal chemistry. ontosight.aipharmaguideline.com The synthesis and modification of the azepane ring are therefore critical areas of research aimed at developing novel therapeutic agents. dntb.gov.ua

Academic Significance and Research Trajectories of Hexahydro 1h Azepine 1 Carbaldehyde

Hexahydro-1H-azepine-1-carbaldehyde, also known by synonyms such as N-formylhexamethyleneimine, serves as a versatile and crucial building block in organic synthesis. uni.lu Its academic significance stems from the reactivity of its aldehyde group and the conformational flexibility of the azepane ring. ontosight.ai The aldehyde functionality readily participates in a variety of chemical transformations, including nucleophilic addition and oxidation reactions, making it a valuable handle for constructing more complex molecular architectures. ontosight.ai

Research has demonstrated its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com For instance, it is an important precursor in the production of the penicillin derivative pimecillin. innospk.com The unique structure of this compound allows for the development of novel compounds with tailored biological activities. wikipedia.org

Current research trajectories are exploring the diverse potential of its derivatives. Studies have investigated their activity as cannabinoid receptor antagonists, with some derivatives showing promising profiles. The ability to modify the azepane structure opens avenues for developing new therapeutic agents for neurological disorders and other conditions. ontosight.ai Furthermore, the compound is utilized in analytical chemistry, where it can be analyzed by methods like reverse-phase high-performance liquid chromatography (HPLC), which is essential for purification and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | lookchem.comnih.gov |

| Molecular Weight | 127.18 g/mol | lookchem.comnih.gov |

| Boiling Point | 241.1 °C at 760 mmHg | innospk.comlookchem.com |

| Density | 1.043 g/cm³ | innospk.comlookchem.com |

| Flash Point | 106.4 °C | lookchem.com |

| Refractive Index | 1.533 | lookchem.com |

| CAS Number | 25114-81-2 | nih.gov |

Historical Overview of Synthetic and Mechanistic Investigations of Hexahydro 1h Azepine 1 Carbaldehyde

Direct Synthesis Strategies for this compound

Direct formylation of the parent amine, hexamethyleneimine (hexahydro-1H-azepine), represents the most straightforward approach to obtaining this compound. Modern synthetic chemistry has introduced sophisticated catalytic methods to achieve this transformation under mild and efficient conditions.

Unprecedented Copper Catalysis in Formylation Reactions

Copper-based catalysts have emerged as highly effective for the N-formylation of amines, including cyclic secondary amines like hexahydro-1H-azepine. These methods offer advantages in terms of cost-effectiveness and catalytic efficiency. One prominent system uses a Cu/TEMPO catalyst to facilitate the N-formylation of a wide variety of amines with good to excellent yields, using methanol as the C1 source. researchgate.net The reaction proceeds under very mild conditions through the initial oxidative activation of methanol. researchgate.net Another approach utilizes a copper acetate–bis(diphenylphosphino)ethane (dppe) catalytic system, which is highly efficient for the N-formylation of amines with carbon dioxide (CO2) and a silane (B1218182) reducing agent at room temperature and atmospheric pressure. researchgate.net Furthermore, site-selective N-formylation can be achieved through the copper(I)-catalyzed oxidation of α-silylamines using air as the oxidant at room temperature. dntb.gov.ua

Table 1: Overview of Copper-Catalyzed N-Formylation Methodologies

| Catalyst System | C1 Source | Oxidant/Reductant | Key Features | Reference |

|---|---|---|---|---|

| Cu/TEMPO | Methanol | Oxidative conditions | Catalyzes formylation for a vast range of aromatic, aliphatic, primary, and secondary amines. | researchgate.net |

| Cu(OAc)₂–dppe | CO₂ | PhSiH₃ (silane) | Efficient at room temperature and 1 atm CO₂ with low catalyst loading (0.1 mol%). | researchgate.net |

| Copper(I) | α-silylamines | Air | Provides a site-selective method for preparing N-formyl amines. | dntb.gov.ua |

Selective Generation of Alpha-Amino Radical Intermediates

The synthesis of complex amino compounds can proceed through pathways involving the generation of radical intermediates. Photoredox catalysis, for instance, enables the formation of α-amino acid amides by using light to activate a catalyst, which then generates carbamoyl (B1232498) radicals that add to imines. organic-chemistry.org Mechanistic studies, including the inhibition of the reaction by radical scavengers, confirm the involvement of these radical intermediates. organic-chemistry.org In a related concept, copper catalysis has been successfully employed in radical addition reactions involving in situ-generated nitroso compounds to construct sterically hindered α-amino carbonyls. nih.gov This transformation is notable for its tolerance of a range of functional groups and its operation at room temperature, highlighting the utility of copper in mediating radical processes for C-N bond formation. nih.gov

Formamide Synthesis from Cyclic Amines

The synthesis of formamides from cyclic amines is a fundamental transformation. A classic and direct method involves the condensation reflux reaction of a cyclic amine, such as hexamethyleneimine, with formamide under reduced pressure. This approach avoids the use of expensive or toxic catalysts. More advanced catalytic systems provide selective synthesis routes under controlled conditions. For example, an ionic liquid-Pd/C catalytic system can selectively produce formamides from cyclic amines using carbon dioxide and hydrogen (H₂). nih.gov By simply adjusting the reaction temperature, the system can be tuned to yield formamides in high yields. nih.gov

Table 2: Comparative Synthesis Methods for Formamides from Cyclic Amines

| Method | Reagents | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Condensation Reaction | Cyclic amine, Formamide | Reduced pressure, Reflux | Avoids expensive or toxic catalysts. | |

| Catalytic Hydrogenation of CO₂ | Cyclic amine, CO₂, H₂ | Ionic Liquid-Pd/C system, Varied temperature | High selectivity and yield by tuning reaction temperature. | nih.gov |

Synthetic Routes to Hexahydro-1H-azepine and Azepane Derivatives

The azepane scaffold is a core structure in numerous bioactive molecules, prompting the development of diverse synthetic routes for its creation and functionalization. nih.gov Methods range from ring-expansion strategies to the direct modification of pre-formed azepane rings. rsc.org

Functionalization via Direct Chlorination of Azepane-1-carboxylic Acid

The introduction of chlorine atoms onto a molecular scaffold can significantly alter its chemical and physical properties, including solubility and acidity. While specific literature on the direct chlorination of Azepane-1-carboxylic acid is limited, the principles can be understood from related systems. For example, radical chlorination of cubane-1,4-dicarboxylic acid, another cyclic structure, demonstrates that chlorination increases the acidity of the carboxylic acid groups. nih.gov The attachment of chlorine atoms reduces the pKa values due to the element's electronegativity. nih.gov This suggests that direct chlorination of the azepane ring in Azepane-1-carboxylic acid would similarly enhance its acidity. The existence of commercially available chlorinated derivatives, such as azepane-1-carboxylic acid (3,4-dichloro-phenyl)-amide, confirms that chlorinated azepane structures are synthetically accessible and stable. sigmaaldrich.com

Table 3: Effect of Chlorination on Acidity of Cubane-1,4-dicarboxylic Acid (Illustrative Example)

| Compound | pKa,1 | pKa,2 | Key Observation | Reference |

|---|---|---|---|---|

| Parent Dicarboxylic Acid | ~3.67 | ~4.49 | Baseline acidity. | nih.gov |

| Monochlorinated Derivative | 3.17 ± 0.04 | 4.09 ± 0.05 | Chlorination significantly reduces pKa, increasing acidity. | nih.gov |

| Dichlorinated Derivatives | ~2.71 ± 0.05 | ~3.75 ± 0.05 | Further increases acidity compared to the monochlorinated version. | nih.gov |

Synthesis of Carbonyl Chloride and Methyl Ester Derivatives

The carboxylic acid functionality of azepane derivatives can be readily converted into other important functional groups, such as carbonyl chlorides and methyl esters, which serve as versatile intermediates.

The formation of an acyl chloride from a carboxylic acid is a standard transformation, often used to activate the carboxyl group for subsequent reactions like amidation. This has been applied in multi-step syntheses involving azepane structures. researchgate.net For instance, an ester can be transformed into an acid and then into an acyl chloride without altering the molecule's core configuration. researchgate.net

Methyl ester derivatives of azepane carboxylic acids are also common synthetic targets. The synthesis of methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can be achieved through methods like the intramolecular cyclization of suitable precursors. More complex structures, such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, have been prepared in high-yielding, multi-step syntheses. researchgate.net Furthermore, the asymmetric synthesis of optically active α-alkylated azepane-2-carboxylic acid esters has been accomplished, demonstrating precise control over stereochemistry. umn.edu

Table 4: Examples of Azepane Carboxylic Acid Derivatives and Their Synthesis

| Derivative Type | Specific Compound Example | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Carbonyl Chloride | Azepane-1-carbonyl chloride (intermediate) | Formed from the corresponding carboxylic acid. | researchgate.net |

| Methyl Ester | Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | Intramolecular cyclization of precursors. | |

| Complex Methyl Ester | Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate | Five-step synthesis from 2,4-dimethylaniline. | researchgate.net |

| Optically Active Ester | α-alkylated azepane-2-carboxylic acid esters | Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates. | umn.edu |

Ring Expansion Reactions for Azepane Ring Formation

Ring expansion reactions provide a powerful strategic approach to the azepane core, often starting from more readily available five- or six-membered ring precursors. These methods involve the cleavage of a bond within the initial ring and the insertion of a one- or two-atom fragment to generate the larger seven-membered system.

Thermal and Photochemical Rearrangements

Thermal and photochemical conditions can induce rearrangements that expand a pre-existing ring into the azepane skeleton. Photochemical methods, in particular, offer mild, metal-free conditions for these transformations. A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzene (B151609) ring into a seven-membered azepine system through the in-situ generation of a singlet nitrene intermediate. nih.gov Subsequent hydrogenation affords the saturated azepane ring in a two-step sequence. nih.gov

Similarly, photochemical rearrangements of ylides generated from smaller heterocycles can lead to ring-expanded products. nih.gov While much of the detailed research has focused on the synthesis of five-membered rings like tetrahydrofurans from oxetanes, the underlying principles of ylide formation and subsequent rearrangement are applicable to nitrogen-containing systems. nih.gov The mechanism often proceeds through a diradical pathway, where the stereochemical outcome is influenced by the bond lengths within the ylide intermediate. nih.gov

Microwave-Assisted Ring Enlargement Processes

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. In the context of azepine synthesis, microwave-assisted methods have been successfully applied to various ring enlargement and cyclization reactions.

For instance, the synthesis of tetra-azepines has been achieved by reacting dihydroformazan with compounds like oxalic acid or ethylene (B1197577) glycol under microwave irradiation for just 1–2 minutes, showcasing a significant improvement in efficiency. ijrpr.com Similarly, the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine derivatives via nucleophilic aromatic substitution has been shown to be much more rapid under microwave conditions (3 hours) compared to conventional heating (24 hours). researchgate.net Another example is the copper-promoted ring expansion of 5-arylpyrrolidine-2-carboxylates to 1H-benzo[b]azepine-2-carboxylates, which is effectively activated by microwave energy. acs.org These examples highlight the broad utility of microwave assistance in accelerating the formation of azepine and related heterocyclic systems. ijrpr.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Azepine Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bis-pyrimidine synthesis | 6-15 hours | 10-15 minutes | 10-15% higher yields | nih.gov |

| 1,2,3-Triazole synthesis | 2-4 hours | 5-10 minutes | 10-20% higher yields | nih.gov |

This table provides an interactive comparison of reaction times and yields for similar reactions under conventional heating and microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis.

Reductive Ring Expansion of Cyclic Ketoximes

The reductive ring expansion of cyclic ketoximes, a modification of the classic Beckmann rearrangement, is a well-established method for producing N-substituted cyclic amines, including azepanes. The traditional Beckmann rearrangement of cyclohexanone (B45756) oxime yields caprolactam, which can then be reduced to azepane. However, direct reductive ring expansion offers a more streamlined approach.

This transformation can be achieved using various reducing agents. Diisobutylaluminum hydride (DIBALH) has been effectively used to convert ketoximes into the corresponding azepine skeletons in good yields. researchgate.net For this reaction, a gradual increase in temperature and in-situ protection of the newly formed nitrogen atom were found to be critical for achieving high yields. researchgate.net Other studies have examined a range of reductants, including AlHCl₂, AlH₃ (alane), and LiAlH₄, with a combination of LiAlH₄ and AlCl₃ (in a 1:3 ratio) proving highly effective for rearranging various heterocyclic and carbocyclic ketoximes into the corresponding cyclic secondary amines. researchgate.net This method offers an advantage over the traditional Beckmann rearrangement by directly yielding the amine product. researchgate.net

Gold-Catalyzed Cycloaddition of Propargylic Esters and Alkyl Azides

Modern organometallic catalysis has introduced highly efficient and novel pathways for azepine synthesis. One such method is the gold-catalyzed reaction between propargylic esters and alkyl azides. acs.orgnih.govacs.org This process is proposed to proceed through a cascade mechanism. First, a gold catalyst, such as AuCl₃ or PicAuCl₂, promotes a 1,2-rearrangement of a propargylic ester to generate a vinyl gold carbenoid intermediate in situ. acs.orgacs.org This reactive intermediate is then trapped by an alkyl azide (B81097) to form a vinyl imine. acs.orgnih.gov In a subsequent formal [4+3] cycloaddition, this vinyl imine reacts with a second molecule of the vinyl gold carbenoid to construct the seven-membered 4,5-dihydro-1H-azepine ring. acs.orgnih.gov This methodology allows for the efficient synthesis of polyfunctionalized azepine derivatives from simple starting materials. acs.org

Table 2: Gold-Catalyzed Azepine Synthesis from Propargylic Esters and Imines

| Entry | Propargyl Ester | Imine | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | Secondary benzylic ester (13) | N-aryl imine | Azepine (14) | 75 | >20:1 | nih.gov |

| 2 | Secondary benzylic ester (15) | N-aryl imine | Azepine (16) | 72 | >20:1 | nih.gov |

| 3 | Tertiary ester (17) | N-aryl imine | Azepine (18) | 71 | 3:1 | nih.gov |

| 4 | Tertiary ester (19) | N-aryl imine | Azepine (20) | 88 | 2.5:1 | nih.gov |

This interactive table summarizes the scope and efficiency of the gold-catalyzed cycloaddition for synthesizing various substituted azepines, highlighting yields and diastereoselectivity.

Cyclization Approaches to the Azepane Core

In contrast to ring expansion, cyclization strategies build the azepane ring by forming a key bond to close an acyclic precursor. Intramolecular reactions are particularly powerful in this regard.

Intramolecular Friedel-Crafts Reactions for Benzoazepines

The intramolecular Friedel-Crafts reaction is a classic and effective method for synthesizing fused-ring systems, including benzoazepines, where an azepane ring is fused to a benzene ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a suitable acyclic precursor containing an aromatic ring and a side chain with an electrophilic carbon.

The reaction can be either an alkylation or an acylation. In the context of benzo[b] acs.orgbenzazepine synthesis, nitrogen-containing alkanols have been successfully cyclized in the presence of catalysts like AlCl₃, 85% H₂SO₄, or polyphosphoric acid (PPA). researchgate.netaun.edu.eg The alkanol is converted in situ to a carbocation electrophile, which is then attacked by the tethered aromatic ring to close the seven-membered ring. aun.edu.eg Alternatively, cycliacylation of nitrogen-containing carboxylic acids can form a dibenzo[b,f]azepinone, which is subsequently reduced to the corresponding benzoazepine. researchgate.netaun.edu.eg While most effective for forming six-membered rings, the intramolecular Friedel-Crafts reaction is also a viable, albeit sometimes lower-yielding, route to five- and seven-membered rings like the azepane core. masterorganicchemistry.com

Ring-Closing Metathesis Strategies for Azacycles

Ring-Closing Metathesis (RCM) has become a powerful and widely used method in organic chemistry for the synthesis of unsaturated rings, including seven-membered azacycles, also known as azepanes. csic.es This reaction typically involves the intramolecular metathesis of a diene using a metal catalyst, most notably ruthenium-based Grubbs catalysts, to form a cycloalkene and a volatile byproduct like ethylene. csic.eswikipedia.orgorganic-chemistry.org The versatility and functional group tolerance of modern Grubbs catalysts make RCM a favored strategy for constructing complex cyclic and polycyclic systems. wikipedia.orgnih.gov

The synthesis of azacycles via RCM was pioneered by Grubbs, who demonstrated that subjecting diallylamines to a metal alkylidene catalyst affords the ring-closed product in good to excellent yields. nih.gov While electron-rich amines can sometimes present challenges, the reaction is effective for substituted or electron-deficient amines. acs.org The efficiency of RCM has been significantly improved with the development of second-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, allowing for lower catalyst loadings and shorter reaction times. nih.govnih.gov

A notable application of RCM is in the diastereoselective construction of azepane rings fused to other cyclic systems, such as carbohydrates. For instance, azepane rings have been successfully constructed on a carbohydrate scaffold through a sequence involving reductive amination followed by RCM. researchgate.net This approach allows for the creation of complex, polyhydroxylated azepane derivatives with potential biological activities. researchgate.net The strategy has also been applied to the synthesis of benzo zendy.ioresearchgate.netazepino[1,2-b]isoquinolinones, where RCM of a diene-substituted 3-arylisoquinoline derivative yields the seven-membered azepine ring. researchgate.net

Furthermore, enyne metathesis, a variation of RCM, has been employed to create functionalized azabicycloalkane amino acids. A direct ring-closing enyne metathesis (RCEYM) of a dipeptide precursor containing both an alkyne and an alkene moiety can generate a 7,5-fused bicyclic system with a diene incorporated into the seven-membered lactam ring. unimi.it

Table 1: Selected Examples of Grubbs Catalysts Used in RCM

| Catalyst Generation | Structure | Key Features |

| First-Generation Grubbs Catalyst | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good functional group tolerance, stable to air and moisture. wikipedia.orggoogle.com |

| Second-Generation Grubbs Catalyst | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and stability compared to the first generation, effective for a broader range of olefins. nih.govnih.gov |

| Hoveyda-Grubbs Catalysts | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | Feature a chelating isopropoxybenzylidene ligand, offering increased stability and allowing for catalyst recovery and reuse. |

Prins-Type Cyclization for Related Heterocycles

The Prins-type cyclization is a powerful acid-catalyzed carbon-carbon bond-forming reaction that has been adapted for the synthesis of various heterocycles, including nitrogen-containing rings. The aza-Prins cyclization, in particular, is a valuable tool for constructing saturated nitrogen heterocycles. nih.gov This reaction involves the condensation of an aldehyde with a homoallylic amine, which, under the influence of a Lewis or Brønsted acid, generates an N-acyliminium ion intermediate that subsequently undergoes intramolecular cyclization. nih.govcsic.es

A significant advancement in this area is the development of an iron(III)-mediated silyl (B83357) aza-Prins cyclization (SAPC) for the efficient synthesis of tetrahydroazepines. nih.govorganic-chemistry.orgacs.org This methodology combines the aza-Prins cyclization with a Peterson-type elimination in a single step, forming a C-N bond, a C-C bond, and an endocyclic double bond. nih.gov The reaction proceeds under mild conditions using sustainable iron(III) salts like FeCl₃ or FeBr₃ as catalysts. nih.govacs.org

The scope of this reaction is broad, accommodating various aliphatic aldehydes and N-sulfonyl protected amines (tosylamides and mesylamides) to produce mono- and disubstituted tetrahydroazepines in good yields. csic.esnih.gov For instance, the reaction of N-protected 1-amino-3-triphenylsilyl-4-pentenes with different aldehydes in the presence of a catalytic amount of FeBr₃ at 0 °C efficiently yields the corresponding 2-substituted-2,3,4,7-tetrahydro-1H-azepines. csic.es

Table 2: Iron(III)-Catalyzed Silyl Aza-Prins Cyclization for the Synthesis of Monosubstituted Tetrahydroazepines

| Entry | Aldehyde | Protecting Group (R¹) | Product | Yield (%) |

| 1 | Isovaleraldehyde | Ts | 2-isobutyl-1-tosyl-2,3,4,7-tetrahydro-1H-azepine | 90 |

| 2 | Pivalaldehyde | Ts | 2-(tert-butyl)-1-tosyl-2,3,4,7-tetrahydro-1H-azepine | 80 |

| 3 | Cyclohexanecarbaldehyde | Ts | 2-cyclohexyl-1-tosyl-2,3,4,7-tetrahydro-1H-azepine | 82 |

| 4 | Phenylacetaldehyde | Ts | 2-benzyl-1-tosyl-2,3,4,7-tetrahydro-1H-azepine | 65 |

| 5 | Isovaleraldehyde | Ms | 2-isobutyl-1-(methylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine | 85 |

| 6 | Pivalaldehyde | Ms | 2-(tert-butyl)-1-(methylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine | 75 |

| Data sourced from Sinka, V., et al. (2022). The Journal of Organic Chemistry. csic.esacs.org |

Regioselective Annulation Methods

Regioselective annulation reactions provide a powerful strategy for the construction of cyclic systems, including azepines, by forming multiple bonds in a controlled manner. These methods are crucial for building the azepine core onto existing molecular scaffolds.

One such approach is the gold-catalyzed [4+3] annulation of α,β-unsaturated imines with propargyl esters. nih.gov This intermolecular reaction proceeds through a gold-stabilized vinylcarbenoid intermediate. The reaction of this intermediate with an α,β-unsaturated imine, acting as a nucleophilic diene, leads to the formation of a seven-membered azepine ring. nih.gov This method is notable for its ability to construct functionalized azepines from simple, readily available starting materials. The scope of the reaction includes various substituted propargyl esters and N-aryl imines, as well as heteroaryl imines derived from indoles and quinolines, leading to fused tricyclic azepine structures. nih.gov

Another effective strategy involves the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. rsc.org This method provides diastereomerically pure azepanes in excellent yields. The regiochemistry and stereochemistry of this ring expansion process have been investigated using computational methods, ensuring a high degree of control over the final product structure. rsc.org This strategy has been successfully applied to the construction of the azepine backbone of potentially bioactive compounds.

Furthermore, a tandem amination/cyclization of fluorinated allenynes catalyzed by copper(I) has been developed for the synthesis of functionalized azepines. nih.gov This reaction involves the intermolecular addition of an amine to the allene (B1206475) system, followed by an intramolecular cyclization to form the seven-membered ring. The position of the double bonds in the resulting azepine structure has been confirmed using 2D NMR spectroscopy. nih.gov

Total Synthesis and Analog Preparation for Complex Azepine Systems

The total synthesis of complex molecules containing the azepine framework often requires multistep sequences that combine various synthetic transformations. These approaches are essential for accessing structurally diverse analogs for biological evaluation.

The construction of substituted hexahydroazepines, the saturated form of azepines, often involves multi-step synthetic routes starting from readily available precursors. youtube.comsyrris.jp A representative example is the synthesis of 1-methyl-3-ethyl-3-(3-hydroxyphenyl)-hexahydro-1H-azepine hydrochloride, which was accomplished in eight steps starting from m-methoxyacetophenone. The key transformations in this synthesis include a Willgerodt rearrangement, acylation, cyclization to form the azepine ring, C-ethylation, Wolff-Kishner-Huang reduction, and finally, reduction of the amide and demethylation of the phenol (B47542) ether. Such multi-step sequences allow for the introduction of various substituents at specific positions on the azepine ring. unimi.it Flow chemistry, which utilizes immobilized reagents and catalysts in a continuous sequence, represents a modern paradigm for multi-step synthesis, enabling rapid and efficient production of complex molecules. syrris.jp

The fusion of an imidazole (B134444) ring to an azepine core results in imidazoazepine systems, a class of heterocycles with significant chemical and potential biological interest. The synthesis of these fused systems can be achieved through various strategies. One approach involves the construction of the azepine ring onto a pre-existing imidazole derivative or vice versa. For example, the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines has been reported, demonstrating the feasibility of creating these specific fused ring systems. acs.org Another strategy involves an intramolecular Staudinger/aza-Wittig tandem reaction of N-ω-azidoalkyl substituted imidazoles bearing an aldehyde or ketone function. The reduction of the resulting cyclic imine leads to the formation of fused diazepines. nih.gov

Pyridoazepines are a class of fused heterocyclic compounds where a pyridine (B92270) ring is annelated to an azepine ring. These compounds are of interest due to their structural similarity to benzodiazepines and their recognized activity in the central nervous system. nih.gov The synthesis of the pyrido[1,2-a]azepine heterocyclic system has been accomplished, providing access to this novel ring structure. acs.org A review of the synthesis of pyrido-annelated diazepines, oxazepines, and thiazepines highlights the importance of this class of compounds and notes that while they share similarities with benzodiazepines, their synthesis has been less explored, indicating a need for the development of new synthetic methodologies. nih.gov One strategy for the synthesis of hydrobenzoazepines involves a tandem ynamide benzannulation-ring closing metathesis approach. researchgate.net

Fundamental Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity drives a variety of addition reactions, which can be modulated to achieve high levels of stereoselectivity.

Stereoselective Reactions with Cyclopropane (B1198618) Carbaldehydes

While direct studies on stereoselective reactions of this compound are not extensively documented, the principles can be inferred from reactions involving analogous structures, such as cyclopropane carbaldehydes. The synthesis of highly functionalized cyclopropanes often proceeds with high diastereoselectivity. For instance, the one-pot palladium(0)-catalyzed alkylation and SN' cyclization of 1,4-dichlorobut-2-ene with α-substituted carbonitriles can yield cyclopropanes with diastereomeric excesses ranging from 88-100%. nih.gov

The stereochemical outcome of reactions at the aldehyde is influenced by the steric and electronic properties of the adjacent ring system. In the context of cyclopropane carbaldehydes, the rigid three-membered ring directs the approach of incoming nucleophiles. The synthesis of functionalized cyclopropanes from aldehydes can be achieved through various methods, including the use of organocatalysis to produce enantioenriched 2-formylcyclopropanes.

A modular approach for the synthesis of cis-cyclopropanes involves the stereoselective photodecarboxylation of redox-active esters of cyclopropane carboxylic acids. acs.org This highlights the potential for achieving high stereocontrol in reactions involving cyclopropane rings. The diastereoselective synthesis of cyclopropanes can also be achieved through the coupling of carbon pronucleophiles and unactivated alkenes, a process that can be highly scalable and tolerate diverse functional groups. nih.govnih.gov These methods underscore the feasibility of achieving high stereoselectivity in addition reactions to aldehydes attached to cyclic systems.

| Reaction Type | Key Features | Stereoselectivity |

| Pd(0)-catalyzed alkylation/cyclization | One-pot synthesis of functionalized cyclopropanes. | High diastereoselectivity (de 88-100%). nih.gov |

| Organocatalytic cyclopropanation | Synthesis of enantioenriched 2-formylcyclopropanes. | Good to excellent enantioselectivity. |

| Photodecarboxylation | Modular synthesis of cis-cyclopropanes. | High stereoselectivity. acs.org |

| Dicationic adduct cyclopropanation | Coupling of pronucleophiles and alkenes. | High diastereoselectivity. nih.govnih.gov |

Addition of Primary Amines to Alpha, Beta-Unsaturated Aldehydes

The addition of primary amines to α,β-unsaturated aldehydes is a well-studied reaction that provides insight into the reactivity of the carbaldehyde group, particularly in systems where conjugation can play a role. While this compound itself is not an α,β-unsaturated system, understanding these addition reactions is fundamental to predicting its behavior with amine nucleophiles.

Primary amines can add to α,β-unsaturated aldehydes in two principal ways: 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). The outcome of the reaction is often dependent on the reaction conditions and the nature of the substrates. Generally, the reaction is reversible, and the thermodynamically more stable product is favored.

In many cases, the 1,4-addition product is the major or exclusive product. This is because the initial 1,4-adduct can tautomerize to a more stable enamine, which then hydrolyzes to the final product upon workup. The reaction of diazoacetophenones with anilines and unsaturated ketoesters, for example, proceeds via a tandem 1,4-conjugated addition–cyclization to yield multisubstituted pyrrolidines with high diastereoselectivity. rsc.org

Reactivity of the Hexahydroazepine Nitrogen Atom

Participation in Nucleophilic Substitution Reactions

The nitrogen atom in this compound is part of an amide-like structure due to the adjacent formyl group. This delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity compared to a simple secondary amine. However, it can still participate in nucleophilic substitution reactions, particularly when the electrophile is sufficiently reactive.

While specific examples involving this compound are scarce in the literature, the reactivity can be inferred from related N-acyl cyclic amines. For instance, the synthesis of azepane and azepine derivatives can be achieved through the ring expansion of piperidines, a reaction that involves nucleophilic attack by the nitrogen atom. researchgate.netrsc.org These transformations often proceed with high stereoselectivity and regioselectivity, underscoring the controlled reactivity of the N-acyl nitrogen. researchgate.netrsc.org

The reactivity of the N-acyl nitrogen is also evident in the synthesis of various heterocyclic compounds. For example, the reaction of 2-azanorbornan-3-yl methanols with nucleophiles can lead to stereoselective ring expansion to form chiral-bridged azepanes via an aziridinium (B1262131) intermediate, where the nitrogen atom plays a crucial role. researchgate.net

Protein Modification through Carbamylation

A significant aspect of the reactivity of the hexahydroazepine-1-carbonyl moiety is its ability to act as a carbamylating agent, particularly in biological systems. This has been observed with metabolites of the thiocarbamate herbicide molinate (B1677398). Molinate is metabolized in vivo to a reactive species that can covalently modify proteins.

Specifically, studies have identified an S-hexahydro-1H-azepine-1-carbonyl adduct on rat hemoglobin. This adduct is formed through the carbamylation of a cysteine residue by a reactive metabolite of molinate. The reaction involves the nucleophilic attack of the thiol group of the cysteine residue on the carbonyl carbon of the hexahydroazepine-1-carbonyl moiety.

This covalent modification demonstrates the potential for the this compound core structure to participate in reactions with biological nucleophiles, leading to the formation of stable adducts.

| Biological Reaction | Reactant | Target | Adduct Formed |

| Carbamylation | Reactive metabolite of Molinate | Cysteine residue in hemoglobin | S-hexahydro-1H-azepine-1-carbonyl adduct |

Mechanistic Insights into Azepane Ring Transformations

The seven-membered azepane ring is not inert and can undergo various transformations, including ring expansion and ring contraction, to form other heterocyclic structures. These transformations are often driven by the desire to relieve ring strain or to form more stable products.

Ring expansion of smaller rings, such as piperidines, is a common strategy for the synthesis of azepanes. researchgate.netrsc.org For example, diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine ring. researchgate.netrsc.org This process often involves the formation of a bridged intermediate that rearranges to the larger ring system. The synthesis of polysubstituted azepanes can also be achieved through the dearomative ring expansion of nitroarenes. nih.gov

Conversely, ring contraction of azepanes can also occur under certain conditions. While less common than ring expansion for the synthesis of smaller rings, these reactions can be synthetically useful. Ring contraction rearrangements can be initiated by the formation of a carbocation adjacent to the ring, which then undergoes a 1,2-alkyl shift to form a smaller, more stable ring. youtube.comyoutube.com For instance, a seven-membered ring can contract to a more stable six-membered ring. youtube.comyoutube.com The Favorskii rearrangement of cyclic α-halo ketones is another example of a ring contraction process. chemistrysteps.com In the context of azepanes, such transformations could potentially lead to the formation of substituted piperidines or other five- or six-membered nitrogen heterocycles. The iodine-mediated expansion of pyridine rings represents another pathway to azepine structures. dp.tech

| Transformation Type | Starting Material (Example) | Product (Example) | Key Mechanistic Feature |

| Ring Expansion | Substituted Piperidine | Substituted Azepane | Formation and rearrangement of bridged intermediate. researchgate.netrsc.org |

| Ring Expansion | Nitroarene | Polysubstituted Azepane | Dearomative ring expansion. nih.gov |

| Ring Contraction | Cycloheptyl alcohol | Cyclohexane derivative | 1,2-alkyl shift to a carbocation. youtube.com |

| Ring Contraction | α-halocyclohexanone | Cyclopentanecarboxylic acid derivative | Favorskii rearrangement. chemistrysteps.com |

Mechanistic Studies of Ring Expansion Reactions

Ring expansion is a prominent strategy for synthesizing azepane derivatives, including structures related to this compound. These reactions often proceed through nitrene intermediates, which undergo skeletal rearrangement to form the seven-membered ring.

A significant pathway involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature. nih.govdp.tech This highly reactive intermediate transforms the six-membered benzene ring into a seven-membered 3H-azepine system. Subsequent trapping by nucleophiles and hydrogenolysis can yield fully saturated, functionalized azepanes. nih.govresearchgate.net The mechanistic sequence begins with the deoxygenation of the nitroarene to generate an aryl nitrene, which then undergoes ring expansion. researchgate.net

Another well-studied approach is the ring expansion of piperidine derivatives. Diastereomerically pure azepanes have been successfully prepared through piperidine ring expansion with high yield and selectivity. rsc.org The mechanism of this transformation has been investigated using semiempirical molecular orbital calculations to understand the stereochemical and regiochemical outcomes. rsc.org Similarly, the photolysis of aryl azides is a classic method that generates aryl nitrenes, leading to ring expansion and the formation of azepine derivatives. researchgate.net The reaction conditions, such as the presence of different nucleophiles, can be varied to produce a range of substituted azepines and azepinones. researchgate.net

Exploration of Transition State Architectures

The geometry and energy of transition states are critical in determining the feasibility and selectivity of reactions that form azepine rings. Computational chemistry has become an indispensable tool for elucidating these transient structures. acs.orgrsc.org

In the context of ring expansion, the rearrangement of a singlet phenylnitrene to a 1-azacyclohepta-1,2,4,6-tetraene (an azepine derivative) has been studied computationally. These studies predict a two-step process where the nitrene first forms a bicyclic aziridine (B145994) intermediate (7-azabicyclo[4.1.0]hepta-2,4,6-triene), which then rearranges to the azepine. Calculations are essential to determine the energy barriers for these steps. researchgate.net

For cyclization reactions, such as the formation of pyrazolo rsc.orgdntb.gov.uaoxazepines, Density Functional Theory (DFT) calculations have been used to study the energetics of different pathways. nih.gov These studies investigate the transition states for 7-endo-dig versus 6-exo-dig cyclizations, revealing how electronic properties of substituents and the choice of catalyst influence which ring size is formed. nih.gov In SN2-type ring closures, the optimal linear arrangement of the nucleophile, central atom, and leaving group is often not possible due to ring strain. Computational models of the transition states for such reactions can explain why a strained four-membered ring might form in preference to a thermodynamically more stable five-membered ring, highlighting the importance of orbital overlap in the bent transition state geometry. acs.org

Understanding Regioselectivity in Ring Formation

Regioselectivity, or the control over which of several possible isomers is formed, is a key challenge in the synthesis of substituted azepanes. Both experimental and computational methods have been employed to understand and predict the outcomes of these reactions.

In the synthesis of azepane derivatives via piperidine ring expansion, both regioselectivity and stereoselectivity were found to be excellent. rsc.org The regiochemistry of this specific process was rationalized through semiempirical molecular orbital calculations, which assess the energetics of different possible reaction pathways and transition states. rsc.org

The factors influencing regioselectivity have also been examined in analogous ring rearrangement reactions. For example, in the photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones to form aza-β-lactams, the migratory aptitude of the two different nitrogen substituents determines the product ratio. rsc.org This study established a relative order of migration for various N-substituents (NPh > NCHPh₂ ~ NCH₂Ph ~ NMe > NCH₂CO₂Et), providing insight into the electronic and steric factors that govern which group is more likely to migrate during the ring contraction. rsc.org Such principles can be applied to understand selectivity in ring expansions as well.

Computational studies are also pivotal in explaining regioselectivity. In gold-catalyzed reactions forming pyrazolo-fused oxazepines, DFT calculations showed that the electronic properties of substituents on an alkyne moiety were crucial in directing the reaction toward either a seven-membered ring (7-endo-dig) or a six-membered ring (6-exo-dig). nih.gov The table below summarizes the observed regioselectivity in the photochemical rearrangement of various 4-diazopyrazolidine-3,5-diones, illustrating the influence of substituent effects on migratory preference.

Table 1: Regioselectivity in Photochemical Wolff Rearrangement This table is based on data for the analogous ring contraction reaction of 4-diazopyrazolidine-3,5-diones to illustrate principles of regioselectivity.

| Migrating Group 1 (R¹) | Migrating Group 2 (R²) | Product Ratio (Migration of R¹ vs R²) | Inferred Migratory Aptitude |

|---|---|---|---|

| N-Ph | N-Me | Major product from N-Ph migration | N-Ph > N-Me |

| N-CH₂Ph | N-Me | Approximately equal mixture | N-CH₂Ph ≈ N-Me |

| N-Ph | N-CH₂CO₂Et | Major product from N-Ph migration | N-Ph > N-CH₂CO₂Et |

| N-Me | N-CH₂CO₂Et | Major product from N-Me migration | N-Me > N-CH₂CO₂Et |

Data derived from findings reported in J. Chem. Soc., Perkin Trans. 1, 1987, 885-897. rsc.org

Theoretical and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis of Hexahydro-1H-azepine-1-carbaldehyde Analogues

The three-dimensional structure of this compound and its analogues is crucial in determining their physical and chemical properties. Computational chemistry offers powerful tools to explore their molecular geometry and the various conformations they can adopt. bris.ac.uk

Density Functional Theory (DFT) for Optimal Geometry Determination

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimal geometry of molecules by finding the lowest energy arrangement of its atoms. nih.gov DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed picture of the molecule's three-dimensional shape. nih.govmdpi.com For this compound analogues, DFT would be employed to identify the most stable geometric configuration, which is essential for understanding their reactivity and interactions.

Conformational Preferences of Seven-Membered Rings

The azepane ring in this compound is a seven-membered ring, which can exist in several conformations due to the flexibility of the ring. acs.org Unlike the well-defined chair conformation of cyclohexane, seven-membered rings have more complex potential energy surfaces with multiple stable and metastable conformations, such as chair, boat, and twist-chair forms. The study of these different spatial arrangements of atoms, resulting from rotation about single bonds, is known as conformational analysis. chemistrysteps.com The rate of ring formation and the stability of these conformations are influenced by factors like activation energy, entropy of activation, and enthalpy of activation. youtube.com For analogues of this compound, computational methods can be used to calculate the relative energies of these different conformations and to identify the most populated ones under given conditions. nih.gov

Influence of Solvent Polarities on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the polarity of the solvent. frontiersin.org Solvents can stabilize or destabilize different conformations by interacting with the molecule through various forces, such as dipole-dipole interactions and hydrogen bonding. rsc.org For this compound analogues, a polar solvent might favor a more polar conformation, while a nonpolar solvent could favor a less polar one. Computational studies can simulate the effect of different solvents on the conformational equilibrium, providing insights into how the molecule's shape might change in different chemical environments. frontiersin.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable tools to predict how a molecule will behave in a chemical reaction.

| Parameter | Significance |

| HOMO Energy | Indicates the ability of a molecule to donate an electron. Higher energy suggests a better electron donor. irjweb.com |

| LUMO Energy | Indicates the ability of a molecule to accept an electron. Lower energy suggests a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Gap | Reflects the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. irjweb.comresearchgate.net |

Electrophilicity Index and Electron Transfer Tendencies

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. irjweb.com It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the HOMO and LUMO energies. mdpi.comirjweb.com A higher electrophilicity index indicates a greater capacity to act as an electrophile and a stronger tendency to accept electrons in a chemical reaction. This index is valuable for predicting the direction of charge transfer in reactions and for understanding the electrophilic nature of this compound and its analogues. mdpi.com

| Reactivity Descriptor | Definition | Implication for Reactivity |

| Chemical Potential (μ) | The negative of electronegativity, it measures the escaping tendency of electrons from a system. | A higher chemical potential indicates a greater tendency to donate electrons. |

| Chemical Hardness (η) | A measure of the resistance to a change in the number of electrons. It is related to the HOMO-LUMO gap. irjweb.com | A larger value indicates greater stability and lower reactivity. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts an additional electronic charge from the environment. mdpi.comirjweb.com | A higher index indicates a stronger electrophile and a greater tendency for electron acceptance. mdpi.com |

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of chemical transformations. For a molecule such as this compound, computational methods can be employed to explore the intricate details of its reactivity. This involves mapping the energetic landscape of a reaction and identifying the most plausible pathways from reactants to products.

Potential Energy Surface Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

A key concept in understanding chemical reactions is the Potential Energy Surface (PES) . The PES is a multidimensional surface that describes the potential energy of a system as a function of the spatial arrangement of its atoms. acs.org By mapping the PES, chemists can identify stable molecules (reactants and products) which correspond to energy minima, as well as transition states, which are saddle points on this surface. researchgate.net The path of lowest energy connecting reactants and products through a transition state is known as the Minimum Energy Reaction Pathway (MERP). uni-muenchen.de

The Intrinsic Reaction Coordinate (IRC) is the mass-weighted MERP, which provides a precise description of the reaction pathway from the transition state down to the reactant and product valleys on the PES. uni-muenchen.deresearchgate.net IRC calculations are crucial for verifying that a calculated transition state indeed connects the intended reactants and products. rowansci.com The calculation of the IRC involves starting at the transition state geometry and moving in infinitesimal steps along the direction of the imaginary frequency, which corresponds to the motion over the energy barrier. scm.comq-chem.com

For a hypothetical reaction involving this compound, such as the addition of a nucleophile to the carbonyl carbon, an IRC analysis would trace the geometric changes of the molecule as it proceeds from the transition state to the final product. This would reveal the concertedness of bond formation and breaking events.

| Computational Term | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A mathematical representation of the energy of a molecular system as a function of its geometry. acs.org | Can be used to study conformational changes, such as the rotation around the N-CHO bond and the puckering of the azepane ring. |

| Transition State | A saddle point on the PES, representing the highest energy point along the reaction coordinate. researchgate.net | Identifies the energy barrier for a given reaction, such as nucleophilic addition to the carbonyl group. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy reaction pathway in mass-weighted cartesian coordinates connecting a transition state to reactants and products. uni-muenchen.de | Confirms the connection between a transition state and the corresponding minima, providing a detailed picture of the reaction mechanism. |

Computational Modeling of Selectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting and rationalizing the selectivity of chemical reactions, including stereoselectivity and regioselectivity. researchgate.net For reactions involving chiral molecules like derivatives of this compound, understanding the origins of stereoselectivity is crucial.

Density Functional Theory (DFT) is a widely used computational method for studying the stereoselectivity of organic reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. The stereochemical outcome is determined by the relative energy of these diastereomeric transition states; the lower the energy of the transition state, the faster the reaction and the more abundant the corresponding product. acs.org

In the context of reactions involving cyclic amines, computational models have been successfully used to explain the diastereoselectivity of reactions such as the Mannich reaction. rsc.org These studies often reveal that subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, play a decisive role in favoring one transition state over another. nih.gov

For this compound, computational modeling could be used to predict the stereochemical outcome of, for example, an aldol reaction where the enamine derived from this compound reacts with an aldehyde. The modeling would involve:

Identifying all possible transition state structures leading to different stereoisomers.

Optimizing the geometry of each transition state using a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.gov

Calculating the relative free energies of the transition states to predict the major product.

The insights gained from such computational studies are invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high selectivity. acs.org

| Factor Influencing Selectivity | Computational Approach | Example Application |

| Steric Hindrance | Analysis of transition state geometries to identify unfavorable steric clashes. | Predicting the facial selectivity of a nucleophilic attack on the carbonyl group of this compound. |

| Electronic Effects | Examination of the electronic properties of the transition states, such as orbital interactions. | Understanding the regioselectivity of electrophilic addition to an enamine derived from this compound. |

| Non-covalent Interactions | Identification and quantification of hydrogen bonds, van der Waals forces, and other weak interactions in the transition state. | Rationalizing the stereoselectivity in a catalyzed reaction where this compound acts as a substrate or catalyst. |

Academic and Industrial Applications As a Synthetic Intermediate

Hexahydro-1H-azepine-1-carbaldehyde as a Key Building Block in Organic Synthesis

The utility of this compound as a foundational element in organic synthesis is well-established. Its structure allows for a variety of chemical transformations, positioning it as a key building block for nitrogen-containing compounds.

This compound functions as a crucial starting material or intermediate in the construction of intricate molecular architectures. The aldehyde functional group is highly reactive, enabling participation in numerous chemical reactions such as nucleophilic additions, which are fundamental steps in building molecular complexity. This reactivity allows chemists to elaborate on the core structure, systematically adding new functional groups and ring systems.

An illustrative example of building a complex molecule from an azepine framework involves a multi-step synthesis to produce compounds like 1-methyl-3-ethyl-3-(3-hydroxyphenyl)-hexahydro-1H-azepin hydrochloride. researchgate.net Although starting from a different precursor, the synthesis, which includes steps like acylation, cyclization, and reduction, demonstrates how a basic azepine ring system is methodically modified to achieve a complex final product with specific functionalities. researchgate.net This highlights the role of such heterocyclic scaffolds as platforms for creating sophisticated organic molecules.

The azepine scaffold is a significant structural motif found in numerous bioactive natural products and synthetic compounds. nih.gov The versatility of this compound lies in its ability to introduce this seven-membered azacycle into new molecular designs. The azepane ring is conformationally flexible, which can be a critical factor in the biological activity of the final molecule by influencing its binding to biological targets.

The development of synthetic methods for creating azepine derivatives is an active area of research, with techniques such as ring expansion, cycloaddition, and tandem reactions being employed. nih.govresearchgate.net For instance, efficient methods for synthesizing functionalized azepines have been developed using copper-catalyzed tandem amination/cyclization reactions. nih.gov The presence of the formyl group on the azepane nitrogen in this compound provides a convenient handle for chemists to modify the scaffold and explore novel chemical space, underscoring its importance in synthetic chemistry. tandfonline.com

Applications in Pharmaceutical Research (Pre-Clinical and Synthetic Aspects)

In the realm of pharmaceutical research, this compound is a significant intermediate, contributing to the synthesis of diverse molecular structures with potential therapeutic applications. Its role is primarily in the pre-clinical and synthetic phases of drug discovery and development.

The compound serves as a key intermediate in the production of various drug scaffolds. Its unique chemical structure is leveraged to develop new pharmaceutical compounds. A notable industrial application is its role as a precise intermediate in the synthesis of Pimecillin. nih.gov Pimecillin is a penicillin-type antibiotic, and its synthesis relies on intermediates like this compound to construct the final, effective drug molecule. nih.gov This application highlights the stringent quality and purity required of such intermediates in the pharmaceutical sector.

| Drug/Drug Class | Intermediate Role | Therapeutic Area |

| Pimecillin | Key synthetic intermediate for building the final molecular structure. nih.gov | Antibacterial |

This table illustrates a specific application of this compound in pharmaceutical synthesis.

The azepine framework, which can be introduced using this compound, is a "privileged scaffold" in drug design, appearing in a wide range of pharmacologically active compounds. tandfonline.commdpi.com Research has shown that derivatives of azepine possess a broad spectrum of biological activities. tandfonline.comnih.gov

Recent studies have focused on designing and synthesizing novel derivatives that incorporate the azepine moiety. For example, a series of new tryptophan derivatives containing an azepine structure were synthesized and found to possess significant antiviral activity against the tobacco mosaic virus (TMV) as well as broad-spectrum fungicidal and larvicidal activities. nih.govmdpi.com Another study demonstrated that a metabolite of the herbicide molinate (B1677398), which contains the S-hexahydro-1H-azepine-1-carbonyl structure, can covalently modify proteins like hemoglobin in vivo. nih.gov This ability to interact with biological macromolecules provides a potential mechanism for the biological effects of such compounds. nih.gov

| Bioactivity of Azepine Derivatives | Research Finding |

| Antiviral (against TMV) | Newly synthesized tryptophan derivatives with an azepine moiety showed higher in vivo inactivation, curative, and protection activities than the commercial antiviral agent Ribavirin. nih.gov |

| Fungicidal & Larvicidal | The same series of azepine-tryptophan derivatives exhibited a broad spectrum of fungicidal activity and good larvicidal activity against Plutella xylostella. nih.gov |

| Protein Modification | An S-hexahydro-1H-azepine-1-carbonyl adduct was identified on rat hemoglobin, demonstrating the potential for azepine-derived structures to covalently modify biological targets. nih.gov |

This table summarizes research findings on the bioactivities of molecules containing the azepine scaffold.

Exploring novel chemical structures is fundamental to drug discovery. The azepine scaffold provides a fertile ground for this exploration due to its structural versatility. A key strategy involves systematically synthesizing and screening libraries of new azepine derivatives to identify compounds with desirable biological activities.

A recent study exemplifies this approach by investigating unexplored simple drug scaffolds, including novel bicyclic azepanes. nih.govresearchgate.netacs.org Starting from a generated database of chemical structures, researchers synthesized previously unknown cis- and trans-fused azepanes. nih.govresearchgate.net This exploration led to the discovery of an N-benzylated bicyclic azepane that acts as a potent inhibitor of monoamine transporters, specifically the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, which are important targets for neuropsychiatric disorders. nih.govresearchgate.netacs.org This work underscores how systematically exploring derivatives of the azepine scaffold can lead to the discovery of novel and potent bioactive molecules, highlighting the potential of simple yet unexplored scaffolds in drug discovery. nih.govacs.org

| Discovered Azepane Scaffold | Biological Target | Potency (IC₅₀) |

| N-benzylated bicyclic azepane | Norepinephrine Transporter (NET) | < 100 nM |

| N-benzylated bicyclic azepane | Dopamine Transporter (DAT) | < 100 nM |

| N-benzylated bicyclic azepane | Sigma-1 Receptor (σ-1R) | ≈ 110 nM |

This table presents data from a chemical space exploration study that identified a novel, potent azepane-based inhibitor for neuropharmacological targets. nih.govresearchgate.net

Applications in Agrochemical Research (Synthetic Aspects)

The structural motif of a saturated seven-membered nitrogen-containing ring, as found in this compound, is a key feature in certain agrochemical compounds. While direct synthetic routes starting from this compound to commercialized agrochemicals are not extensively documented in publicly available literature, its precursor, hexamethyleneimine (B121469), is a crucial starting material for the synthesis of the thiocarbamate herbicide, molinate. The synthesis of molinate provides a clear example of how the hexahydro-1H-azepine core is incorporated into a significant agrochemical product.

Intermediate for Agrochemical Synthesis

This compound's relevance in agrochemical synthesis is best understood through the synthesis of related compounds, such as the herbicide molinate. Molinate, chemically known as S-ethyl hexahydro-1H-azepine-1-carbothioate, is a selective herbicide used for weed control in rice cultivation.

The industrial synthesis of molinate typically involves the reaction of hexamethyleneimine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which is then reacted with a thiol. A common and illustrative synthetic pathway involves the reaction of hexamethyleneimine with ethyl chlorothioformate. This reaction directly forms the thiocarbamate linkage and incorporates the hexahydro-1H-azepine ring into the final herbicide structure.

Table 1: Synthesis of Molinate from Hexamethyleneimine

| Reactant 1 | Reactant 2 | Product | Application of Product |

| Hexamethyleneimine | Ethyl Chlorothioformate | S-ethyl hexahydro-1H-azepine-1-carbothioate (Molinate) | Herbicide |

This table illustrates a key synthetic route to the herbicide molinate, highlighting the importance of the hexahydro-1H-azepine moiety in agrochemicals.

Role in Materials Science

The bifunctional nature of this compound, possessing both a secondary amine within the ring and a reactive aldehyde group, suggests its potential as a valuable monomer and building block in the synthesis of various polymers and resins. The formyl group can participate in reactions to extend polymer chains or to crosslink them, while the cyclic amine structure can be incorporated into the polymer backbone, influencing the material's physical and chemical properties.

Building Block in Polymer and Resin Formulations

While specific, large-scale industrial applications of this compound in polymer and resin formulations are not widely reported in mainstream literature, its chemical properties make it a candidate for research and development in materials science. The formyl group can undergo reactions typical of aldehydes, such as condensation with phenols, ureas, or melamines to form resins.

For instance, in the context of polyamide synthesis, while not a traditional monomer, this compound could theoretically act as a chain-terminating or modifying agent. In condensation polymerization, the presence of a monofunctional reactant can control the molecular weight of the resulting polymer. The single reactive aldehyde group of this compound could potentially react with a growing polymer chain, thereby capping it and controlling its length. This is a crucial aspect in tailoring the properties of polymers for specific applications.

Table 2: Potential Role of this compound in Polymer Synthesis

| Polymer Type | Potential Role of this compound | Potential Effect on Polymer |

| Phenolic Resins | Co-reactant with phenol (B47542) and formaldehyde | Modification of cross-linking density and thermal properties |

| Amino Resins | Co-reactant with urea/melamine and formaldehyde | Introduction of cyclic structures, potentially improving flexibility |

| Polyamides | Chain-terminating agent | Control of molecular weight and melt viscosity |

This table outlines the theoretical applications of this compound in polymer science based on its chemical functionalities.

Further research into the polymerization reactions involving this compound could unveil novel materials with unique properties, driven by the incorporation of the seven-membered azepane ring.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity

Chromatography is an indispensable tool for separating Hexahydro-1H-azepine-1-carbaldehyde from complex mixtures and for assessing its purity. Liquid chromatography, in particular, offers high-resolution separation, making it ideal for both analytical and preparative purposes.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for the analysis of this compound sielc.com. This technique utilizes a non-polar stationary phase and a polar mobile phase. A typical RP-HPLC method for this compound involves a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid sielc.com. For applications that require compatibility with mass spectrometry (MS), phosphoric acid is typically substituted with a volatile acid, such as formic acid sielc.com. The separation is achieved on specialized reverse-phase columns, such as those with low silanol activity, which helps to produce symmetrical peak shapes for amine-containing compounds sielc.com.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

Data derived from an established analytical method for this compound sielc.com.

For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) can be employed. This technology leverages columns packed with smaller particles (e.g., sub-3 µm) to achieve faster separations and higher resolution compared to traditional HPLC sielc.comsielc.com. The principles of the RP-HPLC method are directly transferable to UPLC, allowing for significant reductions in analysis time and solvent consumption, which is highly advantageous for high-throughput screening applications sielc.com.

The liquid chromatography methods developed for the analysis of this compound are scalable sielc.comsielc.com. This scalability allows the transition from analytical-scale separations, used for purity checks, to preparative-scale chromatography. In preparative separation, larger columns and higher flow rates are used to isolate significant quantities of the pure compound. This is crucial for obtaining reference standards or for isolating and identifying unknown impurities for further structural characterization sielc.comsielc.com.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are essential for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the compound's atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Data for this compound has been recorded using instruments such as the Varian CFT-20 spectrometer nih.gov. The spectrum would show characteristic signals for the aldehyde proton and the protons on the hexahydroazepine ring.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound, with a sample sourced from Aldrich Chemical Company, Inc., is available in spectral databases nih.gov. It would display unique resonances for the carbonyl carbon of the aldehyde group and the six carbons of the azepane ring.

Table 2: Sources of NMR Spectral Data for this compound

| Spectrum Type | Data Source/Instrument |

|---|---|

| ¹H NMR | Instrument: Varian CFT-20; Data available via SpectraBase nih.gov |

| ¹³C NMR | Sample Source: Aldrich Chemical Company, Inc.; Data available via SpectraBase nih.gov |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique nih.gov. In GC-MS, the compound is first separated from other components by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (127.18 g/mol ) and various fragment ions that are characteristic of its structure nih.govlabshake.com.

Table 3: Mass Spectrometry Data for this compound

| Technique | Data Source | Information Provided |

|---|

| GC-MS | DigiLab GmbH; Data available via SpectraBase nih.gov | Molecular Ion Peak, Fragmentation Pattern |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a potent analytical technique utilized for the structural elucidation of this compound. This method probes the vibrational modes of the molecule's constituent bonds, providing a unique spectral fingerprint. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite these vibrations, offering valuable insights into the functional groups present within the molecular structure. The FTIR spectrum for this compound has been recorded, providing a basis for its detailed analysis. nih.gov